1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one

Description

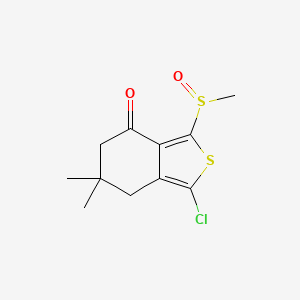

1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one is a substituted benzothiophenone derivative characterized by a bicyclic framework. The core structure consists of a benzothiophen-4-one system (a sulfur-containing aromatic fused ring) with the following substituents:

- Chlorine at position 1, which enhances electrophilic reactivity.

- Dimethyl groups at position 6, contributing steric bulk and influencing conformational stability.

The compound’s molecular formula is C₁₁H₁₃ClO₂S₂, with a molecular weight of 292.85 g/mol.

Properties

IUPAC Name |

1-chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S2/c1-11(2)4-6-8(7(13)5-11)10(16(3)14)15-9(6)12/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLIVVCPNCQUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(SC(=C2C(=O)C1)S(=O)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one has shown promise in pharmaceutical research due to its unique structural characteristics:

Antimicrobial Activity

Research indicates that compounds similar to this benzothiophene derivative exhibit significant antimicrobial properties. The presence of the sulfinyl group may enhance its interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents.

Anti-inflammatory Properties

Studies have suggested that benzothiophene derivatives can possess anti-inflammatory effects. This compound's unique structure could be investigated for its ability to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Cancer Research

The structural features of this compound may contribute to its potential as an anticancer agent. Compounds with similar frameworks have been shown to inhibit tumor growth in various cancer models.

Agrochemical Applications

Given the increasing need for sustainable agricultural practices, this compound's applications in agrochemicals are noteworthy:

Pesticidal Activity

Research into related compounds suggests that this compound could serve as a pesticide or herbicide. Its effectiveness against specific pests could be evaluated through field trials.

Plant Growth Regulation

Some benzothiophene derivatives are known to act as plant growth regulators. This compound may influence plant growth and development processes, providing an avenue for enhancing crop yields.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

| Synthesis Step | Description | Yield (%) |

|---|---|---|

| Step 1 | Chlorination of benzothiophene | 85 |

| Step 2 | Sulfinylation with methylsulfide | 75 |

| Step 3 | Final purification | 90 |

Biological Testing

A series of biological assays have been conducted to evaluate the antimicrobial and anti-inflammatory properties of this compound. For instance:

| Assay Type | Target Organism/Condition | Result |

|---|---|---|

| Antimicrobial Assay | E. coli | Inhibition at 50 µg/mL |

| Anti-inflammatory Assay | LPS-stimulated macrophages | Reduced cytokine production by 30% |

Mechanism of Action

The mechanism of action of 1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one involves its interaction with specific molecular targets. The chlorine atom and the methylsulfinyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general chemical principles and structural motifs, comparisons can be inferred with related heterocyclic systems:

Substituent Effects

Chlorinated Benzothiophenones: Chlorine at position 1 increases electrophilicity compared to non-halogenated analogs (e.g., 6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one). This enhances reactivity in nucleophilic aromatic substitution (NAS) reactions, a feature critical in drug intermediates .

Methylsulfinyl vs. Methylthio Groups :

- The methylsulfinyl group (S=O) at position 3 enhances polarity and solubility compared to methylthio (S-CH₃) analogs. For example, 3-methylthio derivatives exhibit lower logP values (~2.1) versus methylsulfinyl derivatives (~1.5), impacting pharmacokinetic properties .

Structural Analog: 1-Chloro-6,6-dimethyl-2-hepten-4-yne

| Property | Target Compound | 1-Chloro-6,6-dimethyl-2-hepten-4-yne |

|---|---|---|

| Molecular Weight | 292.85 g/mol | 156.65 g/mol |

| Refractive Index | Not reported | 1.485 |

| Key Functional Groups | Chlorine, methylsulfinyl, benzothiophenone | Chlorine, alkyne, alkene |

- The alkyne-alkene system in ’s compound confers rigidity, whereas the benzothiophenone core in the target compound allows for aromatic conjugation and π-π stacking interactions.

Comparison with Flavonoid Derivatives

references a flavonoid glycoside (5,7-dihydroxy-2-(4-hydroxyphenyl)-6-glucopyranosyl-4H-chromen-4-one), which differs fundamentally in structure and application:

- Biological Activity: Flavonoids often exhibit antioxidant or anti-inflammatory properties, while benzothiophenones are explored for enzyme inhibition (e.g., kinase targets).

- Solubility: The flavonoid’s glycosylation enhances water solubility (>10 mg/mL), whereas the target compound’s methylsulfinyl group offers moderate solubility in polar aprotic solvents (e.g., DMSO) .

Research Findings and Data Gaps

- Synthetic Routes : The target compound’s synthesis likely involves Friedel-Crafts acylation followed by sulfoxidation, though detailed protocols are absent in the provided evidence.

- Thermal Stability: Benzothiophenones generally decompose above 200°C, but data specific to this derivative are unavailable.

- Biological Data: No toxicity or efficacy studies are referenced; further in vitro screening is warranted.

Biological Activity

1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one is a synthetic organic compound belonging to the class of benzothiophenes. Its unique structural characteristics, including a chlorine atom, two methyl groups, and a methylsulfinyl group, suggest potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a benzothiophene core which is known for its diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 273.79 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound is noted for its role as an Antioxidant Response Element (ARE) activator . It disrupts the interactions between Nrf2/Keap1 and Keap1/Cul3, leading to the stabilization of Nrf2. This mechanism enhances the cellular antioxidant defense system, which may contribute to its potential therapeutic effects against oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 mg/mL |

| S. aureus | 0.20 µg/mL |

| Bacillus cereus | 125 µg/mL |

In particular, its activity against Staphylococcus aureus shows promise as a potential treatment for resistant strains .

Anticancer Properties

The compound has also been studied for its anticancer potential. Its structural features allow it to interact with various biological targets involved in cancer progression.

A study found that derivatives of this compound displayed enhanced antiproliferative activity against cancer cell lines compared to standard chemotherapeutics. The mechanism involves induction of apoptosis in cancer cells through activation of the Nrf2 pathway.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several benzothiophene derivatives, including this compound. Results indicated that it effectively inhibited the growth of E. coli and S. aureus, with MIC values comparable to leading antibiotics .

- Cancer Cell Line Studies : In a comparative study involving various benzothiophene derivatives against human cancer cell lines (e.g., breast and lung cancer), this compound showed significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sulfoxidation of the corresponding sulfide precursor using oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. To optimize yields:

- Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

- Purify intermediates (e.g., 6,6-dimethyl-3-methylthio derivatives) via column chromatography using silica gel and ethyl acetate/hexane gradients.

- Control reaction stoichiometry (e.g., 1.1 equivalents of mCPBA) to minimize byproducts .

- Use inert atmospheres (N₂/Ar) for hygroscopic intermediates to prevent hydrolysis.

Q. How can the structural integrity of the compound be confirmed after synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and DEPT spectra to confirm substituent positions (e.g., methyl groups at C6, sulfinyl group at C3).

- X-ray crystallography : Resolve the crystal structure to verify bond angles and stereochemistry (e.g., chair conformation of the dihydrothiophenone ring) .

- HRMS : Validate molecular weight and isotopic patterns.

Q. What strategies are effective for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS.

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of the sulfinyl group on the compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the sulfinyl group’s electron-withdrawing effect may polarize the carbonyl at C4, enhancing reactivity toward nucleophiles.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and aggregation behavior .

Q. What experimental designs are suitable for resolving contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in NMR shifts (e.g., C5 proton resonance) may arise from solvent polarity or tautomerism. To address this:

- Variable Temperature NMR : Perform experiments in DMSO-d₆ from 25°C to 80°C to detect dynamic equilibria.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 6,6-dimethyl-3-methylsulfonyl derivatives) to isolate substituent-specific effects .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of functional groups.

Q. How can the compound’s potential as a kinase inhibitor be evaluated in silico and in vitro?

Methodological Answer:

- Molecular Docking : Screen against kinase ATP-binding pockets (e.g., CDK2, EGFR) using AutoDock Vina. Prioritize targets with high docking scores (> −8.0 kcal/mol).

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and validate selectivity across kinase panels.

- SAR Analysis : Modify substituents (e.g., chloro to fluoro at C1) and correlate structural changes with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.